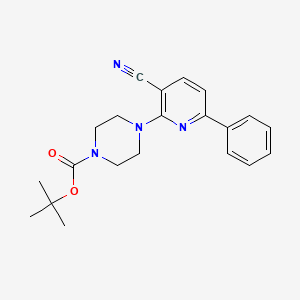

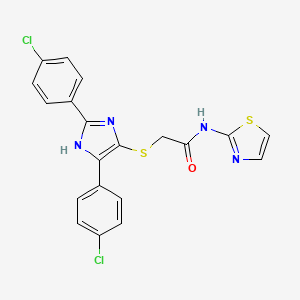

![molecular formula C19H12FN3OS B2390860 4-氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863588-65-2](/img/structure/B2390860.png)

4-氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promise as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

科学研究应用

抗菌和抗结核活性

对氟化苯并噻唑咪唑化合物和噻唑衍生物的研究突出了它们有希望的抗菌和抗结核活性。例如,由 4-氟-3-氯苯胺合成的化合物表现出抗分枝杆菌活性,表明它们在开发新的抗菌剂方面具有潜力 (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011)。类似地,噻唑吡啶衍生物已显示出中等的抗菌活性,表明它们在解决细菌耐药性方面很有用 (Karuna, Reddy, Syed, & Atta, 2021)。

抗癌特性

氟化化合物也因其抗癌特性而被探索。新型吡啶-噻唑杂交分子对各种类型的癌细胞表现出高抗增殖活性,突出了含氟化合物在癌症研究中的重要性 (Ivasechko et al., 2022)。另一项研究集中于合成带有氟苯甲酰胺部分的噻唑衍生物,对其抗菌和潜在的抗癌活性进行了评估,进一步支持了此类化合物在治疗应用中的作用 (Desai et al., 2013)。

放射性药物应用

氟化化合物也已在放射性药物中找到应用。例如,已开发出用于产生用于成像缺氧和 tau 病理的氟-18 标记示踪剂的自动化放射合成技术,强调了氟化化合物在诊断成像和研究中的重要性 (Ohkubo et al., 2021)。

激酶抑制和抗增殖活性

合成的具有激酶抑制和抗增殖活性的新型取代-苯并[d]噻唑-2,4-二甲酰胺展示了氟化化合物在靶向激酶用于癌症治疗中的应用。这些化合物对各种癌细胞系表现出显着的抗癌活性,证明了它们作为治疗剂的潜力 (Gaikwad et al., 2019)。

作用机制

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a strong charged interaction . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This allows the compound to bind more effectively to Lys802 in PI3Kα .

Biochemical Pathways

The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, the compound can potentially suppress the overactive signaling in this pathway, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to a decrease in the signaling of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can potentially affect the compound’s binding to its target

属性

IUPAC Name |

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSOVWDUMJGJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

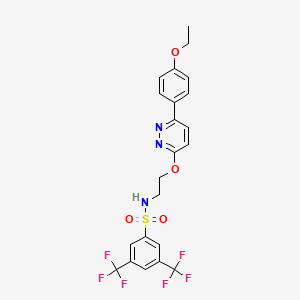

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

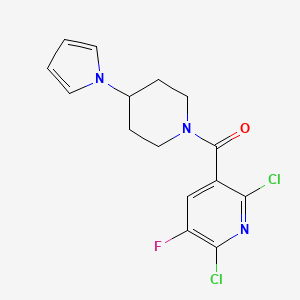

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)